molecular formula C10H15NO2S B1378003 2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-ol CAS No. 1384427-51-3

2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-ol

Cat. No. B1378003
CAS RN: 1384427-51-3
M. Wt: 213.3 g/mol
InChI Key: VVTOKYYKQAEMMG-UHFFFAOYSA-N
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Description

2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-ol (MTE) is a heterocyclic aromatic compound that has been the subject of numerous scientific studies in the last two decades. It is a versatile molecule with a wide array of applications in organic synthesis, medicinal chemistry, and biochemical research. MTE has been employed in a variety of synthetic processes and has been used to synthesize a number of biologically active compounds. Its unique structure and reactivity make MTE an attractive option for the development of new and improved synthetic processes.

Scientific Research Applications

Chemical and Pharmacological Interests in Morpholine and Thiophene Derivatives

Morpholine and thiophene derivatives, including compounds like 2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-ol, have been subject to extensive research due to their broad spectrum of pharmacological activities. Morpholine, a six-membered heterocycle, and thiophene, a sulfur-containing aromatic compound, are foundational structures in the development of various organic compounds with significant pharmacological potential. Recent studies have highlighted the versatile applications of these derivatives in the field of medicinal chemistry, ranging from anticancer, antimicrobial, and anti-inflammatory agents to their roles in the development of central nervous system drugs and organic semiconductors for optoelectronic devices (Asif & Imran, 2019).

Role in Gene Function Inhibition and Biological Studies

Morpholino oligomers, closely related to morpholine derivatives, have been utilized as a tool to inhibit gene function across a variety of model organisms. This approach has proven valuable for studying maternal and zygotic gene functions, suggesting the utility of morpholine frameworks in genetic research and developmental biology (Heasman, 2002).

Environmental and Material Science Applications

Compounds bearing morpholine and thiophene units have also found applications in environmental science, such as in the photocatalytic degradation of pollutants. Their involvement in the breakdown of aromatic and alicyclic pollutants in water highlights their potential in environmental remediation technologies (Pichat, 1997). Additionally, thiophene derivatives have been explored for their applications in material science, particularly in the development of metal thiophosphates for use in optoelectronics, magnetic materials, and as solid electrolytes, underscoring the structural diversity and multifunctionality of thiophene-based compounds (Yang et al., 2021).

properties

IUPAC Name

2-morpholin-3-yl-1-thiophen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c12-9(10-2-1-5-14-10)6-8-7-13-4-3-11-8/h1-2,5,8-9,11-12H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTOKYYKQAEMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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